molecular formula C₁₃H₁₉N₅O₅ B1145223 3'-O-(2-Methoxyethyl)adenosine CAS No. 303197-30-0

3'-O-(2-Methoxyethyl)adenosine

Cat. No.: B1145223
CAS No.: 303197-30-0
M. Wt: 325.32
InChI Key:
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Description

3’-O-(2-Methoxyethyl)adenosine is an adenosine analogue, which means it is structurally similar to adenosine, a nucleoside that plays a crucial role in various biochemical processes. Adenosine analogues are often used in scientific research due to their ability to mimic the biological activity of adenosine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-O-(2-Methoxyethyl)adenosine involves multiple steps. One common method includes the following steps :

    Starting Materials: (2R,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-(benzoyloxy)-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)methyl benzoate and adenine.

    Reaction Conditions: The reaction is carried out in a mixture of acetonitrile and 1,2-dichloroethane at a temperature of 10°C. Tin tetrachloride is added dropwise, and the reaction mixture is stirred at 25°C.

    Purification: The reaction mixture is quenched with water, diluted with methylene chloride, and washed with water. The crude product is then dissolved in methanol/aqueous ammonia and stirred overnight at 25°C. The final product is obtained with a purity of 99.6% and a yield of 70%.

Industrial Production Methods

Industrial production methods for 3’-O-(2-Methoxyethyl)adenosine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3’-O-(2-Methoxyethyl)adenosine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific groups within the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogues.

Scientific Research Applications

3’-O-(2-Methoxyethyl)adenosine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3’-O-(2-Methoxyethyl)adenosine involves its interaction with adenosine receptors in the body. By mimicking the structure of adenosine, it can bind to these receptors and exert similar biological effects. This includes the dilation of smooth muscle cells and the inhibition of cancer cell proliferation. The molecular targets and pathways involved include the activation of adenosine receptors and subsequent signaling cascades that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Adenosine phosphate
  • Acadesine
  • Clofarabine
  • Fludarabine phosphate
  • Vidarabine

Comparison

Compared to other adenosine analogues, 3’-O-(2-Methoxyethyl)adenosine is unique due to its specific structural modifications, which enhance its biological activity and stability. For instance, the addition of the 2-methoxyethyl group increases its resistance to enzymatic degradation, making it more effective in biological systems .

Properties

CAS No.

303197-30-0

Molecular Formula

C₁₃H₁₉N₅O₅

Molecular Weight

325.32

Origin of Product

United States

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